Endrin 1000 microg/mL in Hexane
Overview
Description
Endrin is an organochlorine compound with the molecular formula C12H8Cl6O and a molecular weight of 380.91 g/mol . It is a colorless, odorless solid that was widely used as an insecticide, rodenticide, and piscicide. Endrin is highly toxic and persistent in the environment, leading to its ban in many countries. The compound “Endrin 1000 microg/mL in Hexane” refers to a solution of Endrin dissolved in hexane at a concentration of 1000 micrograms per milliliter .
Mechanism of Action
Target of Action
Endrin, also known as Rcra waste number P051, Mendrin, Nendrin, or Endrin, primarily targets the central nervous system . The central nervous system is the most sensitive target to Endrin in humans . It is a neurotoxin that tends to stay in fatty tissues, such as the brain and other parts of the nervous system .
Mode of Action
Endrin interacts with its targets, primarily the central nervous system, by acting as a neurotoxin that blocks the activity of inhibitory neurotransmitters . This interaction can result in harmful neurological effects, including convulsions, jerking of arms and legs, twitching facial muscles, and sudden collapse .
Biochemical Pathways
It is known that endrin’s neurotoxic effects are likely due to its ability to block the activity of inhibitory neurotransmitters in the central nervous system . This disruption can lead to overstimulation of the nervous system and result in convulsions and other neurological symptoms .
Pharmacokinetics
Endrin exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is absorbed by the body via oral, inhalation, or dermal exposure . Once inside the body, Endrin is rapidly metabolized and excreted in urine and feces . Small amounts of endrin may remain and be distributed in fat . These properties impact the bioavailability of Endrin and its potential to cause toxic effects.
Result of Action
The molecular and cellular effects of Endrin’s action primarily manifest as neurological symptoms. Exposure to high levels of Endrin can cause harmful neurological effects, including convulsions, jerking of arms and legs, twitching facial muscles, and sudden collapse . In severe cases, these effects can lead to death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Endrin. For instance, Endrin can enter into rivers, lakes, or streams through rain or irrigation runoff and has been found to concentrate in fish and other aquatic animals . It will remain in soil for a long period of time (years) . These environmental factors can influence the exposure levels of Endrin and subsequently its toxic effects.
Biochemical Analysis
Biochemical Properties
Endrin is an organochlorine compound with the chemical formula C12H8Cl6O . Upon entering the body, endrin metabolizes into anti-12-hydroxyendrin and other metabolites, which can be expelled in the urine and feces . Both anti-12-hydroxyendrin and its metabolite, 12-ketoendrin, are likely responsible for the toxicity of endrin .
Cellular Effects
Exposure to endrin can cause harmful neurologic effects, including convulsions, seizures, or even death in humans . In animals, exposure to high levels of endrin led to similar effects, with the nervous system being the main target . Endrin exposure also led to liver damage in these animals .
Molecular Mechanism
Endrin antagonizes the action of the neurotransmitter gamma-aminobutyric acid (GABA) acting at the GABA-A receptors, effectively blocking the GABA-induced uptake of chloride ions and causing hyperexcitability of the central nervous system .
Temporal Effects in Laboratory Settings
Endrin is cleared from the blood rapidly, so samples should be taken within 1-2 weeks of exposure . The time of sample collection is critical, as endrin residues in tissues decline rapidly after exposure has ceased .
Dosage Effects in Animal Models
In animal models, higher doses of endrin have been found to cause renal tubular necrosis; inflammation of the liver, fatty liver, and liver necrosis; possible kidney degradation; and a decrease in body weight and body weight gain .
Metabolic Pathways
Endrin is primarily distributed to fat due to its high lipid solubility . The major biotransformation product of endrin is anti-12-hydroxyendrin and the corresponding sulfate and glucuronide metabolites .
Transport and Distribution
Endrin can enter the air by volatilization, evaporation, and aerial drift during application, and as a vapour from manufacturing and formulating plants . Most studies showed rapid volatilization following application to soils .
Subcellular Localization
Upon entering the body, endrin can be stored in body fats This suggests that endrin may be localized in fat cells within the body
Preparation Methods
Synthetic Routes and Reaction Conditions
Endrin is synthesized through a multi-step process starting from hexachlorocyclopentadiene and vinyl chloride. The key steps involve Diels-Alder reactions, followed by epoxidation and chlorination . The reaction conditions typically require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of Endrin involves large-scale chemical reactors where the aforementioned reactions are carried out under stringent conditions to ensure safety and efficiency. The final product is purified through distillation and crystallization processes before being dissolved in hexane to prepare the standard solution .
Chemical Reactions Analysis
Types of Reactions
Endrin undergoes various chemical reactions, including:
Oxidation: Endrin can be oxidized to form endrin ketone and endrin aldehyde.
Reduction: Reduction reactions can convert Endrin to less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated compounds.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include endrin ketone, endrin aldehyde, and various chlorinated derivatives .
Scientific Research Applications
Endrin has been extensively studied for its environmental impact and toxicological properties. Its applications in scientific research include:
Environmental Chemistry: Used as a reference standard for the analysis of pesticide residues in environmental samples.
Toxicology: Studied for its effects on wildlife and human health, particularly its neurotoxic effects.
Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying organochlorine pesticides.
Biological Research: Investigated for its impact on various biological systems and its potential as a model compound for studying persistent organic pollutants.
Comparison with Similar Compounds
Similar Compounds
Aldrin: Another organochlorine insecticide with similar structure and properties.
Dieldrin: A metabolite of Aldrin, also used as an insecticide.
Endosulfan: An organochlorine compound with similar pesticidal properties.
Uniqueness of Endrin
Endrin is unique due to its high toxicity and persistence in the environment. Unlike some of its analogs, Endrin does not accumulate as extensively in animal tissues but has a long half-life in soil, making it a significant environmental pollutant .
Properties
IUPAC Name |
(1R,2R,3R,6S,7S,8S,9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl6O/c13-8-9(14)11(16)5-3-1-2(6-7(3)19-6)4(5)10(8,15)12(11,17)18/h2-7H,1H2/t2-,3+,4-,5+,6-,7+,10-,11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBKLUNHFCTMDC-GKRDHZSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]3[C@H]([C@H]1[C@H]4[C@@H]2O4)[C@@]5(C(=C([C@]3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl6O | |
Record name | ENDRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4981 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020561 | |
Record name | Endrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Endrin is a white crystalline, odorless solid dissolved in a liquid carrier. It is water emulsifiable. It is toxic by inhalation, skin absorption, and/or ingestion. When heated or burned it may emit toxic hydrogen chloride and phosgene. It is used as a pesticide., Colorless to tan, crystalline solid with a mild, chemical odor. [insecticide]; [NIOSH], WHITE CRYSTALS., Colorless to tan, crystalline solid with a mild, chemical odor., Colorless to tan, crystalline solid with a mild, chemical odor. [insecticide] | |
Record name | ENDRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4981 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Endrin | |
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URL | https://haz-map.com/Agents/233 | |
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Record name | ENDRIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/493 | |
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Record name | Endrin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |
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Boiling Point |
Decomposes (NTP, 1992), 245 °C (decomposes), Decomposes | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://www.osha.gov/chemicaldata/493 | |
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Record name | Endrin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
Commercial product may contain flammable liquid with flashpoint 80F. (EPA, 1998), 80 °F (commercial product may contain flammable liquid) | |
Record name | ENDRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4981 | |
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Record name | ENDRIN | |
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URL | https://www.osha.gov/chemicaldata/493 | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Solubility in g/100 ml solvent at 25 °C: acetone 17, benzene 13.8, carbon tetrachloride 3.3, hexane 7.1, and xylene 18.3, In water, 0.25 mg/l @ 25 °C, Solubility of endrin in fresh water: 200 ug/l., Insol in methanol, Solubility in water at 25 °C: none, Insoluble | |
Record name | ENDRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4981 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Endrin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.7 at 68 °F (EPA, 1998) - Denser than water; will sink, Specific gravity 1.7 @ 20 °C., 1.7 g/cm³, 1.7, 1.70 | |
Record name | ENDRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4981 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/198 | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |
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Record name | ENDRIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/493 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Endrin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
2e-07 mmHg at 77 °F (EPA, 1998), 0.000003 [mmHg], 3X10-6 mm Hg @ 20 °C, Vapor pressure at 25 °C: negligible, low, Low | |
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Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4981 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |
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Record name | ENDRIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/493 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Endrin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Impurities found in a technical grade endrin sample included the following: dieldrin, isodrin, aldrin, heptachloronorbornadiene, heptachloronorbornene, endrin aldehyde, and delta-ketoendrin. | |
Record name | ENDRIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/198 | |
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Color/Form |
WHITE, CRYSTALLINE SOLID, Colorless to tan, crystalline solid ... | |
CAS No. |
72-20-8 | |
Record name | ENDRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4981 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Endrin | |
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Record name | Endrin [ISO] | |
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Record name | Endrin | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6020561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Endrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENDRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB9NVE7YCL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ENDRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/198 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ENDRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ENDRIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/493 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
Decomposes at 473 °F. (EPA, 1998), Approximately 200 °C (rearranges above that point), 200 °C, 473 °F (decomposes), 392 °F (Decomposes) | |
Record name | ENDRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4981 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ENDRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/198 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ENDRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ENDRIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/493 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Endrin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.